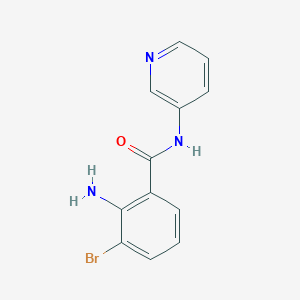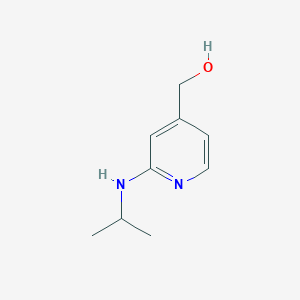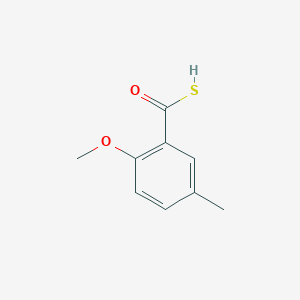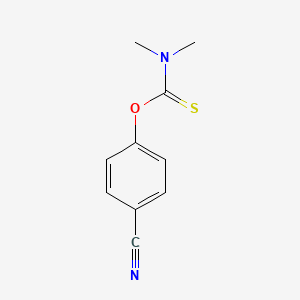![molecular formula C11H13N3O2 B8454588 2-tert-butyl-6-nitroimidazo[1,2-a]pyridine](/img/structure/B8454588.png)
2-tert-butyl-6-nitroimidazo[1,2-a]pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-tert-butyl-6-nitroimidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the class of imidazo[1,2-a]pyridines. These compounds are characterized by a fused ring system containing both imidazole and pyridine rings. The presence of a tert-butyl group at the 2-position and a nitro group at the 6-position makes this compound unique. Imidazo[1,2-a]pyridines are known for their significant applications in medicinal chemistry and material science due to their diverse biological activities and chemical properties .
Méthodes De Préparation
The synthesis of 2-tert-butyl-6-nitroimidazo[1,2-a]pyridine can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, a one-pot, four-component reaction involving ethane-1,2-diamine, 1,1-bis(methylthio)-2-nitroethene, aldehydes, and activated methylene compounds in the presence of ethanol can be used to prepare imidazo[1,2-a]pyridines . Industrial production methods may involve similar multi-component reactions, optimized for large-scale synthesis.
Analyse Des Réactions Chimiques
2-tert-butyl-6-nitroimidazo[1,2-a]pyridine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The tert-butyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common reagents used in these reactions include reducing agents like hydrogen gas or metal hydrides for reduction, and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
2-tert-butyl-6-nitroimidazo[1,2-a]pyridine has significant applications in scientific research, particularly in:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development due to its biological activity.
Industry: Utilized in the development of materials with specific properties, such as catalysts and dyes.
Mécanisme D'action
The mechanism of action of 2-tert-butyl-6-nitroimidazo[1,2-a]pyridine involves its interaction with specific molecular targets. For instance, its antifungal activity is attributed to the inhibition of ergosterol biosynthesis in fungal cells. The compound interacts with sterol 14-alpha demethylase (CYP51), an enzyme crucial for ergosterol production, leading to the disruption of fungal cell membrane integrity .
Comparaison Avec Des Composés Similaires
2-tert-butyl-6-nitroimidazo[1,2-a]pyridine can be compared with other imidazo[1,2-a]pyridine derivatives such as:
Alpidem: Anxiolytic agent.
Zolpidem: Hypnotic used to treat insomnia.
Saripidem: Sedative and anxiolytic.
Zolimidine: Anti-ulcer agent.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other derivatives.
Propriétés
Formule moléculaire |
C11H13N3O2 |
|---|---|
Poids moléculaire |
219.24 g/mol |
Nom IUPAC |
2-tert-butyl-6-nitroimidazo[1,2-a]pyridine |
InChI |
InChI=1S/C11H13N3O2/c1-11(2,3)9-7-13-6-8(14(15)16)4-5-10(13)12-9/h4-7H,1-3H3 |
Clé InChI |
HDHDIYWZMRTMHY-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C1=CN2C=C(C=CC2=N1)[N+](=O)[O-] |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![6-((2-(4-Bromo-3-fluorophenyl)imidazo[1,2-b][1,2,4]triazin-7-yl)methyl)quinoline](/img/structure/B8454571.png)

![Tert-butyl 3-(methanesulfonyloxy)-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B8454590.png)

